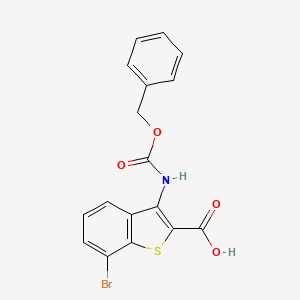
7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been investigated in detail.
作用機序
The mechanism of action of 7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid involves the inhibition of certain enzymes that are essential for cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a critical role in gene expression and cell differentiation. By inhibiting the activity of these enzymes, 7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid can induce cell cycle arrest and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid has been shown to exhibit other biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to modulate the immune response by regulating the activity of immune cells.
実験室実験の利点と制限
One of the main advantages of using 7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid in lab experiments is its potent antitumor activity. This compound can be used to study the mechanisms of cancer cell death and to develop new cancer therapies. However, one of the limitations of using this compound is its potential toxicity. Careful dosing and monitoring are required to ensure that this compound does not cause harm to the experimental subjects.
将来の方向性
There are several future directions for research on 7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid. One area of research is the development of new cancer therapies based on this compound. Researchers are also investigating the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and Alzheimer's disease. Additionally, there is ongoing research on the mechanism of action of this compound and its interactions with other drugs and compounds.
合成法
The synthesis of 7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid involves the reaction of 7-bromo-1-benzothiophene-2-carboxylic acid with phenyl isocyanate and dimethylformamide. The resulting product is then treated with methoxycarbonyl chloride to obtain the final product. This synthesis method has been optimized to produce high yields of pure product, making it suitable for large-scale production.
科学的研究の応用
7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit potent antitumor activity, making it a promising candidate for cancer treatment. It has also been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
7-bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO4S/c18-12-8-4-7-11-13(15(16(20)21)24-14(11)12)19-17(22)23-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSQWMAAGIMDSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(SC3=C2C=CC=C3Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl [2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B2359903.png)
![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2359904.png)
![1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2359905.png)
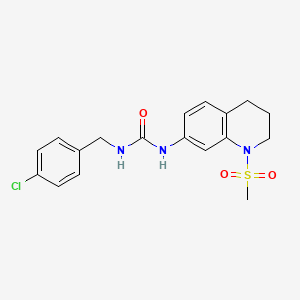

![5-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2359911.png)
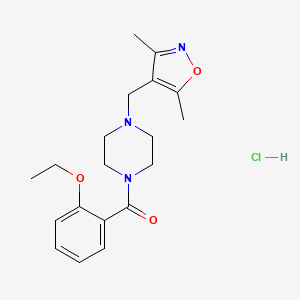
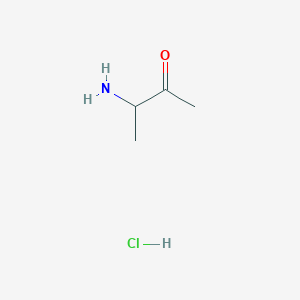
![N-(2-ethoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2359916.png)
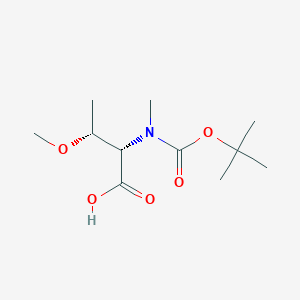
![Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate](/img/structure/B2359919.png)
![Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate](/img/structure/B2359921.png)

![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B2359924.png)